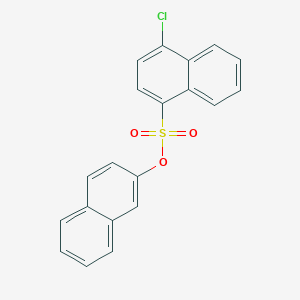![molecular formula C26H26N4O B6477987 1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640898-81-1](/img/structure/B6477987.png)
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives have been used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
Pyrazole-containing compounds can be synthesized through various methods, including intermediate derivatization methods (IDMs) . The exact synthesis process for “1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of the compound would likely contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact molecular structure of this specific compound is not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Platinum (II) complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer unique advantages. Cyclometalated Pt (II) complexes, in particular, exhibit efficient organic light-emitting properties. The photophysical and photochemical characteristics of these complexes depend on the type of coordinating ligands. By combining Pt (II) cores with bidentate ligands (such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds), researchers can fine-tune their electronic and photophysical parameters .
Metallocycles
The title compound is a metallocycle formed by the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate. Its structure was established using 1H and 13C NMR spectroscopy and mass spectrometry. The complex exhibits green fluorescence with a maximum at 514 nm, making it potentially useful in luminescent materials .
Electrochemical Properties
Cyclic voltammetry studies provide insights into the electrochemical behavior of this platinum (II) complex. Researchers have calculated the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap values. Understanding these properties is essential for designing functional materials for various applications .
Coordination Chemistry
Understanding the coordination behavior of this complex with other ligands could lead to the design of new materials for catalysis, sensors, or molecular recognition.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors, influencing their function and leading to a range of biological activities .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-30-24(17-19-28-30)21-14-12-20(13-15-21)16-18-27-26(31)29-25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,17,19,25H,16,18H2,1H3,(H2,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXULXXYCBFQQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477905.png)
![1-[(4-chlorophenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477911.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B6477914.png)
![2-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethane-1-sulfonamide](/img/structure/B6477915.png)
![4-ethoxy-3-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477933.png)
![methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B6477938.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6477945.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6477954.png)
![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477966.png)
![3-cyclopropyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477969.png)
![3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477977.png)
![3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6477995.png)
![7-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6478004.png)